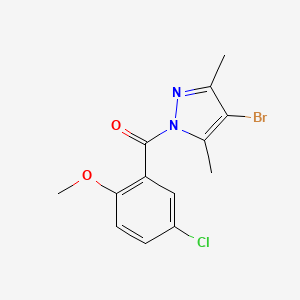
4-bromo-1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in the scientific community due to its potential applications in research and development.
Wirkmechanismus
The mechanism of action of 4-bromo-1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. Additionally, the compound has been shown to inhibit the replication of various viruses such as hepatitis C virus and human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole in lab experiments is its potent biological activity. This makes it a valuable tool for investigating various biological processes and pathways. However, one of the limitations of using the compound is its potential toxicity, which can affect the reliability of the experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4-bromo-1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole. These include:
1. Investigating the compound's potential as a therapeutic agent for the treatment of Alzheimer's disease.
2. Studying the compound's mechanism of action in greater detail to identify new targets for drug development.
3. Developing new synthetic methods for the compound to improve its yield and purity.
4. Investigating the compound's potential as a therapeutic agent for the treatment of viral infections.
5. Studying the compound's potential as a tool for investigating the role of inflammation in various diseases.
Conclusion
In conclusion, this compound is a promising compound with potential applications in scientific research. Its potent biological activity makes it a valuable tool for investigating various biological processes and pathways. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-bromo-1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole can be achieved through a multi-step process. The first step involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid to obtain the desired pyrazole derivative. Finally, the bromination of the pyrazole ring is achieved using N-bromosuccinimide (NBS) to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and viral infections.
Eigenschaften
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-(5-chloro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O2/c1-7-12(14)8(2)17(16-7)13(18)10-6-9(15)4-5-11(10)19-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQLQKIWKHKHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=C(C=CC(=C2)Cl)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyrimidin-5-ylbenzoic acid](/img/structure/B5431405.png)
![N-{4-[(6-methyl-3,4-dioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]phenyl}acetamide](/img/structure/B5431413.png)

![4-tert-butyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5431423.png)
![2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]nicotinonitrile](/img/structure/B5431429.png)
![1-(2-furoyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5431439.png)
![1-benzyl-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5431446.png)
![2-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5431470.png)
![[2-(2-butoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431473.png)
![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5431477.png)
![3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5431486.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(3-phenoxypropanoyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5431493.png)
![2-tert-butyl-6-[(3,4-dimethoxyphenyl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5431512.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5431519.png)